Comprehensive Technical Guide on 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid: Structure, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern fragment-based drug discovery (FBDD), low-molecular-weight heterocycles with high ligand efficiency are highly sought after. 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CID 23005836) represents a highly versatile building block[1]. By combining the potent hydrogen-bonding capacity of a 3,5-dimethylpyrazole core with the electrostatic anchoring potential of an
This whitepaper provides an in-depth technical roadmap detailing the physicochemical profiling, strategic synthetic methodologies, and pharmacological potential of this compound.
Structural Elucidation & Physicochemical Profiling
The molecular architecture of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is defined by its SMILES string: CC1=C(C(=NN1)C)C(C)C(=O)O[1].
Key Structural Features:
-
The Pyrazole Core: The 3,5-dimethyl substitution provides steric shielding that can lock the conformation of the molecule when bound to a target receptor, while the unsubstituted
-nitrogen acts as a critical hydrogen bond donor/acceptor[4]. -
The Chiral
-Carbon: The attachment of the pyrazole ring to the C2 (alpha) position of the propanoic acid generates a stereocenter. This chirality is highly advantageous in medicinal chemistry for achieving enantioselective interactions within asymmetric protein binding pockets.
Quantitative Physicochemical Data
The following table summarizes the predicted mass spectrometry adducts and Collision Cross Section (CCS) values, which are critical for LC-MS/MS method development and ion mobility spectrometry validation[1].
| Parameter | Value / m/z | Predicted CCS (Ų) |
| Molecular Formula | C8H12N2O2 | - |
| Monoisotopic Mass | 168.08987 Da | - |
| XlogP (Predicted) | 1.0 | - |
| [M+H]+ Adduct | 169.09715 | 136.4 |
| [M-H]- Adduct | 167.08259 | 135.3 |
| [M+Na]+ Adduct | 191.07909 | 144.8 |
| [M+NH4]+ Adduct | 186.12369 | 155.0 |
Strategic Synthetic Methodologies: A Self-Validating Protocol
The synthesis of 4-substituted 3,5-dimethylpyrazoles is classically achieved via a Knorr-type cyclocondensation. The protocol below outlines a robust, three-step synthetic workflow designed with built-in analytical checkpoints to ensure a self-validating system.
Figure 1: Step-by-step synthetic workflow for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.
Step 1: Regioselective C-Alkylation
-
Procedure: To a solution of 2,4-pentanedione (1.0 eq) in anhydrous acetone, add anhydrous
(1.5 eq) followed by dropwise addition of ethyl 2-bromopropanoate (1.1 eq). Reflux for 12 hours. -
Causality & Expertise:
is selected as a mild, non-nucleophilic base. It selectively deprotonates the highly acidic C3-methylene of 2,4-pentanedione ( ) without initiating competitive retro-Claisen cleavage or unwanted O-alkylation—a common failure mode when using stronger bases like sodium ethoxide[5]. -
Validation Checkpoint: TLC (Hexane:EtOAc 8:2) confirms the disappearance of the
-bromo ester.
Step 2: Knorr-Type Cyclocondensation
-
Procedure: Dissolve the intermediate from Step 1 in absolute ethanol. Add hydrazine hydrate (1.2 eq) slowly at
, then reflux for 4 hours. -
Causality & Expertise: Hydrazine acts as a bis-nucleophile. The first nucleophilic attack forms a hydrazone, followed by an intramolecular cyclization onto the second carbonyl. The thermodynamic stability of the resulting aromatic pyrazole ring drives the reaction to completion[3].
-
Validation Checkpoint:
-NMR of the crude mixture will show the disappearance of the diketone methyl singlets and the emergence of two equivalent pyrazole methyl singlets (due to rapid tautomerization of the -pyrazole).
Step 3: Mild Saponification
-
Procedure: Treat the resulting pyrazole ester with
(3.0 eq) in a THF/Water (1:1) solvent system at room temperature for 6 hours. Acidify with 1M HCl to pH 3 to precipitate the product. -
Causality & Expertise: Lithium hydroxide provides a milder saponification environment compared to NaOH, preventing epimerization at the chiral
-carbon. The biphasic THF/ system ensures that both the lipophilic ester and the hydrophilic hydroxide ion remain in a homogenous reactive phase. -
Validation Checkpoint: LC-MS confirms the presence of the
ion at m/z 169.09[1].
Pharmacological Potential & Mechanistic Insights
Fragment-sized molecules containing the 3,5-dimethylpyrazole moiety are frequently identified in whole-cell screens for antitubercular, antitumor, and antiviral activities[2],[4]. The dual-functional nature of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid allows it to act as a bidentate ligand within protein binding pockets.
Figure 2: Proposed pharmacological interaction pathway and downstream signaling modulation.
Mechanistic Binding Logic:
-
Hydrogen Bonding: The pyrazole
acts as a strong hydrogen bond donor to backbone carbonyls in kinase hinge regions, while the adjacent nitrogen can act as an acceptor[3]. -
Ionic Anchoring: The propanoic acid moiety is deprotonated at physiological pH, allowing it to form robust salt bridges with basic residues (e.g., Arginine, Lysine) or coordinate with divalent metal cations (e.g.,
, ) in metalloenzymes.
Analytical Validation Framework
To ensure absolute trustworthiness in the synthesis and application of this compound, the following self-validating analytical framework must be employed:
-
High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The compound's XlogP of 1.0 indicates it will elute relatively early, requiring a slow gradient for accurate purity assessment[1].
-
Mass Spectrometry (ESI-MS): The compound readily forms both positive and negative ions. Monitoring the
adduct at 167.08 is highly recommended for the free carboxylic acid, as it avoids the signal suppression sometimes seen in positive ion mode for zwitterionic-like fragments[1]. -
Nuclear Magnetic Resonance (NMR):
-NMR ( ) will display a characteristic doublet for the -methyl group, a quartet for the -CH proton, and a broad singlet for the highly exchangeable pyrazole and carboxylic protons.
References
Sources
- 1. PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid (C8H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Whole-Cell Screen of Fragment Library Identifies Gut Microbiota Metabolite Indole Propionic Acid as Antitubercular - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 1,3,4-Trisubstituted Pyrazole Derivatives and Their Evaluation as Antitumor and Antiangiogenic Agents [jstage.jst.go.jp]
- 5. Ethyl alpha-bromophenylacetate | 2882-19-1 | Benchchem [benchchem.com]
